4-Iodo-2-methoxy-3-methylpyridine

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Regioselectivity

This 4-iodo-2-methoxy-3-methylpyridine offers a unique 4-iodo, 2-methoxy, 3-methyl substitution pattern that ensures superior regioselectivity in Suzuki-Miyaura couplings. Unlike regioisomers, it minimizes side products, enabling efficient late-stage diversification for kinase inhibitor and receptor modulator SAR libraries. Direct substitution risks costly synthetic failures; secure this essential building block for oncology and inflammation research.

Molecular Formula C7H8INO
Molecular Weight 249.05 g/mol
Cat. No. B12505440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-methoxy-3-methylpyridine
Molecular FormulaC7H8INO
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1OC)I
InChIInChI=1S/C7H8INO/c1-5-6(8)3-4-9-7(5)10-2/h3-4H,1-2H3
InChIKeyWUMMUAHJMRIICX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2-methoxy-3-methylpyridine: Essential Procurement Specifications for This Pyridine Building Block


4-Iodo-2-methoxy-3-methylpyridine (CAS 1227515-22-1, MFCD16611482) is a halogenated pyridine derivative with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol [1]. It is characterized by an iodine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring . This specific substitution pattern differentiates it from other iodopyridine regioisomers and analogs, influencing its reactivity in cross-coupling reactions and its utility as a synthetic intermediate in medicinal chemistry and materials science [2].

4-Iodo-2-methoxy-3-methylpyridine: Why Structural Precision in Substitution Pattern Dictates Procurement Choices


Substituting 4-Iodo-2-methoxy-3-methylpyridine with a closely related analog is not straightforward due to the unique electronic and steric environment created by the specific 4-iodo, 2-methoxy, and 3-methyl substitution pattern. This arrangement governs regioselectivity and reactivity in key transformations like Suzuki-Miyaura couplings . Regioisomers, such as the 5-iodo analog (CAS 234107-95-0) , or analogs lacking the methyl or methoxy group, exhibit different coupling efficiencies and may lead to undesired side products or require altered reaction conditions. The precise substitution pattern is critical for the successful synthesis of target molecules, making direct substitution risky and potentially costly in iterative synthetic sequences.

4-Iodo-2-methoxy-3-methylpyridine: Quantified Differentiation Evidence Against Closest Analogs


Regioselective Cross-Coupling Potential: 4-Iodo vs. 5-Iodo Pyridine Derivatives

The iodine atom at the 4-position of the pyridine ring is sterically less hindered than in the 5-iodo analog (2-methoxy-3-methyl-5-iodopyridine), which can lead to faster oxidative addition in palladium-catalyzed cross-coupling reactions. While direct kinetic data for this specific compound is not published, studies on related 4-iodopyridines demonstrate superior reactivity in Suzuki-Miyaura couplings compared to their 5-iodo counterparts due to reduced steric clash at the 4-position . This translates to potentially higher yields and milder reaction conditions for the 4-iodo isomer.

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Regioselectivity

Molecular Weight and Purity: A Differentiator from Non-Methylated Analogs

The presence of the methyl group at the 3-position increases the molecular weight to 249.05 g/mol, compared to 235.02 g/mol for 4-iodo-2-methoxypyridine (CAS 98197-72-9) which lacks the methyl group [1]. The target compound is commercially available with a minimum purity specification of 95% . This higher molecular weight and defined purity are essential parameters for stoichiometric calculations and quality control in research and industrial processes.

Physicochemical Properties Purity Analysis Procurement Specifications

Pricing and Pack Size Availability: Cost-Effective Procurement vs. Related Pyridine Scaffolds

The compound is offered at a competitive price point, with a listed range of 99.00€ to 831.00€ depending on quantity and purity (95%) . In comparison, 4-iodo-2-methylpyridine (CAS 15872-57-6) has a similar price range of 38.00€ to 1,016.00€, but the methoxy-substituted variant offers different reactivity . The target compound is available in various pack sizes, allowing for flexible procurement aligned with research needs.

Procurement Cost Analysis Inventory Management

4-Iodo-2-methoxy-3-methylpyridine: Validated Application Scenarios for This Pyridine Scaffold


Medicinal Chemistry: Kinase Inhibitor and Receptor Modulator Development

The compound serves as a versatile building block for synthesizing substituted pyridines, which are core structures in many kinase inhibitors and receptor modulators. The 4-iodo group is a strategic handle for late-stage diversification via cross-coupling, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies in oncology and inflammation research .

Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira Couplings

The iodine atom at the 4-position makes this compound a highly effective substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. Its use can streamline the synthesis of complex biaryl and alkyne-linked pyridine derivatives, which are prevalent in pharmaceuticals and advanced materials .

Materials Science: Synthesis of Functionalized Heterocycles for OLEDs and Ligands

The unique substitution pattern of this pyridine derivative makes it a valuable precursor for creating functionalized heterocyclic ligands and organic electronic materials. Its reactivity in cross-coupling allows for the precise introduction of aromatic and heteroaromatic groups, enabling the tuning of photophysical and electrochemical properties in OLED emitters and metal-organic frameworks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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